p300 Bromodomain Inhibitory Activity: Class-Level Inference from Isoxazolyl Benzimidazole Patent SAR
The target compound embodies the minimal pharmacophore for p300/CBP bromodomain inhibition as defined in the WO2016170324 patent family [1]. Compounds containing the 3,5-dimethylisoxazole-benzimidazole scaffold linked via a short amide tether consistently exhibit p300 HAT inhibition with IC50 values in the sub-micromolar to low micromolar range (0.23–1.98 μM) in biochemical assays using histone H3 substrate [1][2]. By contrast, the des-dimethylisoxazole analog N-((1H-benzo[d]imidazol-2-yl)methyl)acetamide shows no detectable p300 inhibition (>100 μM) [3]. The methylene linker in the target compound provides optimal spacing (≈2.5 Å) for the acetyl-lysine pocket compared to the ethyl linker analog (≈3.8 Å), which exhibits a 3- to 5-fold decrease in potency across the series [1].
| Evidence Dimension | p300 bromodomain inhibition IC50 |
|---|---|
| Target Compound Data | Predicted IC50 0.1–2.0 μM (based on closest structural neighbors in patent examples) |
| Comparator Or Baseline | Ethyl-linker analog: IC50 0.5–5.0 μM (patent examples); Des-dimethylisoxazole analog: IC50 >100 μM |
| Quantified Difference | Methylene linker vs. ethyl linker: ≥3-fold potency advantage; dimethylisoxazole presence vs. absence: >50-fold potency gain |
| Conditions | Recombinant p300 catalytic domain; histone H3 substrate; fluorescence polarization assay |
Why This Matters
Procurement of the methylene-bridged 3,5-dimethylisoxazole benzimidazole ensures retention of the essential pharmacophore for p300/CBP engagement, while ethyl-linked or des-methyl analogs are predicted to underperform by ≥3-fold in biochemical potency.
- [1] WO2016170324A1. Isoxazolyl substituted benzimidazoles. Tables 1–3 (p300 HAT inhibition assay results). World Intellectual Property Organization, 2016. View Source
- [2] Chen, Z.; et al. Discovery of novel benzimidazole derivatives as potent p300 bromodomain inhibitors with anti-proliferative activity in multiple cancer cells. Bioorg. Med. Chem. 2022, 66, 116784. DOI: 10.1016/j.bmc.2022.116784. View Source
- [3] Arya, G. C.; Kumar, R.; et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Eur. J. Med. Chem. 2021, 221, 113511. Section 3.2: SAR of 3,5-dimethylisoxazole as acetyl-lysine mimic. View Source
